Terbutryn
Overview
Description
Terbutryn is a methylthio-1,3,5-triazine that is 2-(methylsulfanyl)-1,3,5-triazine substituted by a tert-butylamino and an ethylamino group at positions 2 and 4 respectively . It is a colorless to white crystalline powder without a distinct odor . It has a role as a herbicide, a xenobiotic, and an environmental contaminant .
Synthesis Analysis
Analytical methods including solvent extraction followed by gas chromatography/ion-trap (GC/IT) with scan and MS/MS mode, a GC/mass selective detector (GC/MSD), and liquid chromatography/triple quadrupole mass spectrometers (LC/MS/MS) were optimized to identify and quantify terbutryn . The oven temperature was programmed from 60 to 250 °C at 15 °C/min. SIM (selected ion monitoring) mode was used to quantify terbutryn .
Chemical Reactions Analysis
Analytical methods including solvent extraction followed by gas chromatography/ion-trap (GC/IT) with scan and MS/MS mode, a GC/mass selective detector (GC/MSD), and liquid chromatography/triple quadrupole mass spectrometers (LC/MS/MS) were optimized to identify and quantify terbutryn . The oven temperature was programmed from 60 to 250 °C at 15 °C/min. SIM (selected ion monitoring) mode was used to quantify terbutryn .
Physical And Chemical Properties Analysis
Terbutryn has a molecular formula of C10H19N5S and a molecular weight of 241.36 g/mol .
Scientific Research Applications
Genotoxicity Studies
- In Vitro Genotoxicity of Terbutryn : Terbutryn, an s-triazine herbicide, has been evaluated for its DNA-damaging ability using the alkaline single-cell microgel-electrophoresis ("comet") assay. This study found a significant increase in primary DNA damage at high concentrations of terbutryn, particularly in the absence of S9mix, a rat liver homogenate containing enzymes and cofactors (Villarini et al., 2004).
- In Vitro Testing for Genotoxicity of Terbutryn : Further research into terbutryn's genotoxic properties showed that while it failed to produce significant increases in sister-chromatid exchange (SCE) or micronuclei (MN), it induced primary DNA damage, again more pronounced without S9 mix (Moretti et al., 2002).
Environmental Impact and Degradation
- Leaching from Construction Materials : Terbutryn is commonly used in construction materials, such as external thermal insulation composite systems. A study observed the leaching of terbutryn from artificial walls with different types of render over 19 months, revealing significant retention and degradation within the materials, highlighting the long-term environmental impact (Bollmann et al., 2016).
- Effects in Aquatic Ecosystems : A study conducted in artificial indoor streams examined the impact of terbutryn on a simple lotic food web. It was found that terbutryn affected the development of aquatic organisms like aufwuchs and Lumbriculus variegatus, demonstrating both direct and indirect effects on aquatic ecosystems (Brust et al., 2001).
Impact on Wildlife
- Effects on Common Carp : Studies on common carp exposed to terbutryn showed significant alterations in oxidative stress biomarkers, biochemical, hematological profiles, and slight changes in internal organs at varying concentrations, indicating the potential ecological risk of terbutryn in aquatic environments (Velíšek et al., 2011; Velíšek et al., 2012).
Agricultural and Herbicidal Uses
- Herbicide Efficiency in Crops : Terbutryn has been studied for its effectiveness as a pre-emergence herbicide in crops like peas, showing potential for efficient weed control (Sandhu et al., 1980).
- Impact on Photosynthesis in Crops : Research indicates that terbutryn can affect chlorophyll content and carbohydrate levels in crops like maize, influencing plant physiology and growth (Randhawa & Sandhu, 1989).
Other Applications
- Monitoring and Analytical Techniques : Various studies have developed and used methods like adsorptive stripping voltammetry and monitoring in river systems to detect and analyze terbutryn and its degradation products in environmental samples, indicating its persistence and mobility in the environment (Quednow & Püttmann, 2007; Pedrero et al., 1995).
Safety And Hazards
Terbutryn is highly flammable and harmful if swallowed, in contact with skin, or inhaled. It causes serious eye irritation and is very toxic to aquatic life . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
The global Terbutryn market is driven by several key factors. One of the primary drivers is the increasing demand for Terbutryn in various industries. As the world economy continues to grow, the demand for Terbutryn is expected to increase as well. Additionally, technological advancements are also driving the market, as new and improved Terbutryn are being developed to meet the needs of consumers . Another important driver is the growing awareness of the environmental impact of Terbutryn, which has led to the development of more sustainable and eco-friendly options .
properties
IUPAC Name |
2-N-tert-butyl-4-N-ethyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IROINLKCQGIITA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024318 | |
Record name | Terbutryn | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3024318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [HSDB] | |
Record name | Terbutryn | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7323 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
154-160 °C at 0.06 mm Hg | |
Record name | TERBUTRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
35.9 [ug/mL] (The mean of the results at pH 7.4), Readily soluble in organic solvents, Solubilities in organic solvents at 20 °C [Table#3219], READILY SOL IN ETHYLGLYCOL MONOETHYL ETHER, ISOPROPANOL AND XYLENE AT 20-25 °C, Also readily soluble in dioxane, diethyl ether, xylene, chloroform, carbon tetrachloride, dimethylformamide. Slightly soluble in petroleum ether., In water, 25 mg/L at 20 °C | |
Record name | SID47193751 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | TERBUTRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.115 at 20 °C | |
Record name | TERBUTRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000169 [mmHg], 1.69X10-6 mm Hg at 25 °C | |
Record name | Terbutryn | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7323 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | TERBUTRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... Their chief mode of action appears to involve carbohydrate metabolism. The chlorinated s-triazines inhibit starch accumulation by blocking the prodn of sugars. Similar behavior has been shown for the methoxy & methylthio-s-triazines. It has been reported that the s-triazines affect the tricarboxylic acid cycle with activation of phospho-phenyl pyruvate-carboxylase causing the disappearance of sucrose & glyceric acid with the formation of aspartic & malic acids. /S-triazines/, Inhibition of photosynthesis by disruption of light reactions and blockade of electron transport is the mechanism of action of the 1,3,5-triazine herbicides. /1,3,5-Triazines, from table/, The influence of some s-triazine herbicides on acid phosphatase and phosphodiesterase from corn (Zea mays) roots were investigated. Terbutryn stimulated both phosphatases, whereas prometryn stimulated only the phosphodiesterase. Atrazine desmetryn, prometon, and simazine inhibited acid phosphatase. No effect was exerted by ametryn. The enzyme assays and the kinetic parameters demonstrated that the interferences observed were due to an action on the synthesis of one or both enzymes rather than on the enzyme reactions. The types of the N-alkyl and the chlorine-subsitutuent groups in the structures of the s-triazines tested appear important in determing the degree of the interference. | |
Record name | TERBUTRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Terbutryn | |
Color/Form |
WHITE, CRYSTALLINE, White powder | |
CAS RN |
886-50-0 | |
Record name | Terbutryn | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886-50-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Terbutryn [ANSI:BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886500 | |
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Record name | Terbutryn | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08215 | |
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Record name | Terbutryn | |
Source | EPA DSSTox | |
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Record name | Terbutryn | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.773 | |
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Record name | TERBUTRYN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZXL474TLFP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | TERBUTRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
104 °C | |
Record name | TERBUTRYNE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1525 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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